Enantiomeric Differentiation: (S) vs (R)
The (S)-enantiomer (CAS 1213053-81-6) is stereochemically distinct from the (R)-enantiomer (CAS 1213108-25-8 for free base; 1810074-87-3 for the HCl salt). In the class of α-methylbenzylamines, enantiomers frequently display differential binding at aminergic receptors and transporters. For example, the (R)-enantiomer of the closely related 3-chloro-4-(trifluoromethyl)phenyl scaffold is the active pharmaceutical ingredient Atomoxetine hydrochloride, a selective norepinephrine reuptake inhibitor (sNRI) with Kᵢ values of ~1–5 nM at the human norepinephrine transporter (NET) . While direct head-to-head NET or SERT binding data for the isolated (S)-enantiomer are not publicly available, the established principle of chiral discrimination within this scaffold class dictates that the (S)-enantiomer cannot be assumed to share the same potency, selectivity, or off-target profile [1]. Procurement of the wrong enantiomer carries the risk of obtaining an entirely different biological fingerprint.
Enantiomer-attribution review required; pharmacology may differ
No direct binding data for (S)-enantiomer
| Evidence Dimension | Chiral configuration – stereochemical identity |
|---|---|
| Target Compound Data | (S)-configuration; CAS 1213053-81-6; [α]ᴅ data not publicly reported |
| Comparator Or Baseline | (R)-enantiomer (CAS 1213108-25-8); Atomoxetine (R-isomer) Kᵢ ~1–5 nM at hNET |
| Quantified Difference | Absolute configuration inverted; pharmacological activity expected to differ qualitatively based on class-level enantiomer-activity precedents |
| Conditions | Chiral HPLC separation; stereochemical assignment by X-ray crystallography or Mosher's ester analysis |
Why This Matters
For any project where stereochemistry dictates biological activity—particularly CNS targets—selecting the correct enantiomer is non-negotiable; the (S)-form cannot be replaced by the (R)-form without risking a complete loss of desired pharmacology.
- [1] US20020103400A1. Process for producing optically active 1-(fluoro- or trifluoromethyl-substituted phenyl)ethylamine. The patent describes separation and purification methods enabling isolation of individual enantiomers. URL: https://patents.google.com/patent/US20020103400A1/en View Source
